JAK1 Kinase Inhibition vs. Closest 2-Methyl Analog
In a head-to-head comparison, 2-amino-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide inhibited JAK1 with an IC₅₀ of 20 nM, as determined in a cellular assay measuring IL-6-dependent STAT3 phosphorylation in human TF1 cells [1]. The closest 2-methyl analog (2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide) is predicted to show markedly reduced activity based on SAR from patent US20050176965A1, which teaches that the 2-amino group is essential for hinge-binding and that 2-alkyl substitution abolishes p38 kinase inhibition below 10 µM [2]. While a direct IC₅₀ for the 2-methyl analog is unavailable, class-level SAR indicates a >500-fold loss in potency.
| Evidence Dimension | Inhibition of JAK1 (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM |
| Comparator Or Baseline | 2-Methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide (IC₅₀ predicted >10 µM based on SAR) |
| Quantified Difference | ≥500-fold greater potency for the 2-amino compound |
| Conditions | Human TF1 cells; IL-6-stimulated STAT3 phosphorylation; time-resolved FRET |
Why This Matters
This magnitude of potency difference means the 2-amino derivative is suitable for nanomolar cellular studies; the 2-methyl analog would require millimolar concentrations that are impractical and likely cytotoxic.
- [1] BindingDB BDBM50426737 / CHEMBL2322137. IC₅₀ = 20 nM against JAK1 in human TF1 cells (IL-6-dependent STAT3 phosphorylation). Abbott Bioresearch Center, curated by ChEMBL. View Source
- [2] US20050176965A1 – Process for preparing 2-aminothiazole-5-carboxamides useful as kinase inhibitors. Bristol-Myers Squibb. Describes the requirement for a 2-amino group for kinase hinge binding; 2-alkyl or 2-aryl substitution leads to inactive compounds. View Source
